molecular formula C19H17N5O B11183648 Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone

Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone

Cat. No.: B11183648
M. Wt: 331.4 g/mol
InChI Key: HGBCTPILSBPHMG-UHFFFAOYSA-N
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Description

Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes an imidazo ring fused with a naphtho and triazin ring system, along with a piperidino methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone typically involves multi-step reactions that include the formation of the imidazo ring, followed by the fusion with naphtho and triazin rings. One common method involves the use of a one-pot synthesis route, which includes sequential Sonogashira coupling reactions followed by trifluoroacetic acid-promoted alkyne-carbonyl metathesis . This method is efficient and allows for the construction of the complex ring system in a streamlined manner.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes. For example, it has been studied as a potential inhibitor of certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone is unique due to its complex fused ring system, which imparts distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

piperidin-1-yl(11,13,16,17-tetrazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14,16-octaen-14-yl)methanone

InChI

InChI=1S/C19H17N5O/c25-19(23-10-4-1-5-11-23)17-18-22-21-16-14-7-3-2-6-13(14)8-9-15(16)24(18)12-20-17/h2-3,6-9,12H,1,4-5,10-11H2

InChI Key

HGBCTPILSBPHMG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C3N=NC4=C(N3C=N2)C=CC5=CC=CC=C54

Origin of Product

United States

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